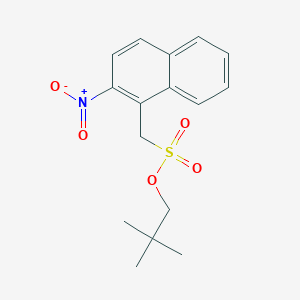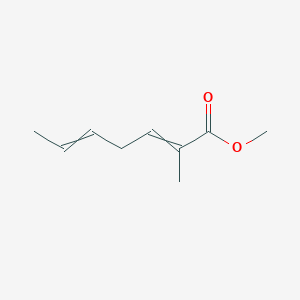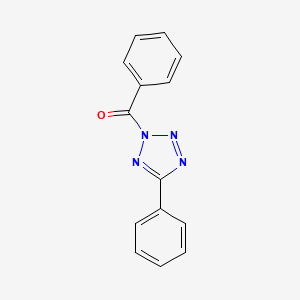![molecular formula C12H13N3O2 B14399531 1h-Pyrazolo[4,3-c]pyridine,5-acetyl-3-(2-furanyl)-4,5,6,7-tetrahydro- CAS No. 87628-35-1](/img/structure/B14399531.png)
1h-Pyrazolo[4,3-c]pyridine,5-acetyl-3-(2-furanyl)-4,5,6,7-tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1h-Pyrazolo[4,3-c]pyridine,5-acetyl-3-(2-furanyl)-4,5,6,7-tetrahydro- is a heterocyclic compound that belongs to the family of pyrazolopyridines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1h-Pyrazolo[4,3-c]pyridine,5-acetyl-3-(2-furanyl)-4,5,6,7-tetrahydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrazole derivative with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as acetic acid or ethanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents .
Analyse Chemischer Reaktionen
Types of Reactions
1h-Pyrazolo[4,3-c]pyridine,5-acetyl-3-(2-furanyl)-4,5,6,7-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1h-Pyrazolo[4,3-c]pyridine,5-acetyl-3-(2-furanyl)-4,5,6,7-tetrahydro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1h-Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with similar biological activities.
1h-Pyrazolo[4,3-b]pyridine: Known for its potential as a therapeutic agent in various diseases.
Uniqueness
1h-Pyrazolo[4,3-c]pyridine,5-acetyl-3-(2-furanyl)-4,5,6,7-tetrahydro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
CAS-Nummer |
87628-35-1 |
|---|---|
Molekularformel |
C12H13N3O2 |
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
1-[3-(furan-2-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethanone |
InChI |
InChI=1S/C12H13N3O2/c1-8(16)15-5-4-10-9(7-15)12(14-13-10)11-3-2-6-17-11/h2-3,6H,4-5,7H2,1H3,(H,13,14) |
InChI-Schlüssel |
PQZGFNBLBIBFIR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCC2=C(C1)C(=NN2)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![N-([1,1'-Biphenyl]-3-yl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide](/img/structure/B14399516.png)


